N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

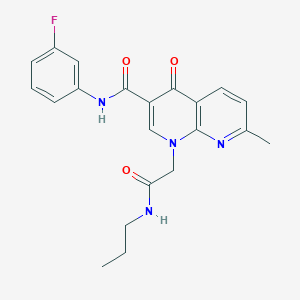

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (Compound ID: G611-0521) is a 1,8-naphthyridine derivative characterized by a fused bicyclic core with a 4-oxo-1,4-dihydroquinoline-like scaffold. Key features include:

- Molecular formula: C₂₁H₂₁FN₄O₃

- Molecular weight: 396.42 g/mol

- Substituents: A 3-fluorophenyl group at the carboxamide position, a 7-methyl group on the naphthyridine ring, and a 2-oxo-2-(propylamino)ethyl side chain at the N1 position .

- Physicochemical properties: logP: 3.243 (moderate lipophilicity) Hydrogen bond donors/acceptors: 2/7, indicating moderate polarity.

The compound’s stereochemistry is achiral, simplifying synthesis and purification processes. Its structural design aligns with pharmacophores known for targeting enzymes or receptors involved in inflammation and oncology .

Properties

IUPAC Name |

N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-3-9-23-18(27)12-26-11-17(19(28)16-8-7-13(2)24-20(16)26)21(29)25-15-6-4-5-14(22)10-15/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,27)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSIYVMUCHVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

Formation of the Naphthyridine Core: The initial step involves the construction of the 1,8-naphthyridine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Attachment of the Propylaminoethyl Side Chain: This step involves the alkylation of the naphthyridine core with a propylamine derivative, often under basic conditions to facilitate the nucleophilic attack.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the propylaminoethyl side chain, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carbonyl groups could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is investigated for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological research.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

*Estimated based on adamantyl group’s hydrophobicity.

Key Observations :

- The propylaminoethyl side chain in G611-0521 introduces a secondary amine, increasing hydrogen-bonding capacity versus the chlorobenzyl group in 5a3 .

- Lipophilicity : G611-0521 (logP 3.24) is less hydrophobic than compound 67 (estimated logP ~4.5), likely due to the adamantyl group in 67 .

- Polar Surface Area: G611-0521’s higher polar surface area (72.94 vs.

Key Observations :

- Side Chain Impact: The propylaminoethyl group in G611-0521 may enhance solubility over adamantyl-containing compounds (e.g., 67), favoring oral bioavailability .

Biological Activity

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251569-44-4 |

| Molecular Formula | C25H21FN4O3 |

| Molecular Weight | 444.5 g/mol |

Structural Characteristics

The compound features a naphthyridine core with various functional groups that contribute to its biological activity. The presence of the fluorophenyl group is particularly notable for its potential influence on pharmacokinetics and receptor interactions.

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that naphthyridine derivatives can inhibit bacterial growth by interfering with DNA synthesis.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that naphthyridine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of topoisomerase enzymes critical for DNA replication .

- Cytotoxicity Against Cancer Cells : Research conducted on a series of naphthyridine compounds revealed that they effectively induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death .

- In Vivo Studies : Animal models treated with naphthyridine derivatives showed reduced tumor growth compared to control groups. These studies suggest potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.